REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:13](Br)[C:14]#[CH:15].[Br-].[Na+]>>[CH3:1][C:2]([CH2:15][C:14]#[CH:13])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
Name
|
alkoxide
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
130.8 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Type
|
CUSTOM
|
Details
|
, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 35° to 40°
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further hour
|
Type
|
CUSTOM
|
Details
|
at 45° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for a further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is separated by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
the filtrate is substantially evaporated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue is stirred into ice water
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted several times with ether
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting oil is used in the next stage without any further purification
|
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)OCC)(C(=O)OCC)CC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |